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(7R)-7-Hydroxylariciresinol -

(7R)-7-Hydroxylariciresinol

Catalog Number: EVT-1581813
CAS Number:
Molecular Formula: C20H24O7
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(7R)-7-hydroxylariciresinol is a lignan that consists of a tetrahudrofuran substituted by a 4-hydroxy-3-methoxyphenyl group at position 5, a hydroxymethyl group at position 4 and a hydroxy(4-hydroxy-3-methoxyphenyl)methyl group at position 3. It has been isolated from Taxus yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a tetrol, a member of oxolanes and a member of guaiacols.
Overview

(7R)-7-Hydroxylariciresinol is a naturally occurring lignan, a type of polyphenolic compound widely studied for its potential health benefits. This compound is characterized by its complex molecular structure, which includes a tetrahudrofuran ring substituted by a 4-hydroxy-3-methoxyphenyl group at position 5. Lignans like (7R)-7-hydroxylariciresinol are known for their antioxidant properties and potential role in disease prevention, particularly in relation to cardiovascular health and cancer.

Source

(7R)-7-Hydroxylariciresinol can be isolated from various plant sources, particularly those rich in lignans such as flaxseeds, sesame seeds, and certain species of the genus Larix. It is often derived from the enzymatic transformation of other lignans present in these plants, such as hydroxymatairesinol.

Classification

This compound belongs to the class of lignans, which are phenolic compounds formed from the dimerization of two phenylpropanoid units. Lignans are further classified based on their structural variations, such as arylnaphthalene and aryltetralin lignans. (7R)-7-Hydroxylariciresinol specifically falls into the category of aryltetralin lignans.

Synthesis Analysis

Methods

The synthesis of (7R)-7-hydroxylariciresinol can be achieved through several methods:

  1. Enzymatic Transformation: One common approach involves the bioconversion of hydroxymatairesinol using specific enzymes that facilitate the formation of (7R)-7-hydroxylariciresinol from its precursor.
  2. Chemical Synthesis: Chemical methods may also be employed, utilizing various reagents to construct the complex structure of this lignan. For instance, synthetic routes often involve protecting groups to manage reactivity at different stages of synthesis.

Technical Details

  • Enzymatic Pathway: The enzymatic pathway typically involves a series of oxidation and reduction reactions facilitated by cytochrome P450 enzymes or other oxidoreductases.
  • Chemical Reagents: In chemical synthesis, reagents such as boron trifluoride etherate or lithium aluminum hydride may be used for specific transformations during the synthesis process.
Molecular Structure Analysis

Structure

The molecular formula of (7R)-7-hydroxylariciresinol is C20H24O7C_{20}H_{24}O_{7}. Its structure includes:

  • A tetrahudrofuran ring
  • A hydroxyl group (-OH) at the 7th position
  • A methoxy group (-OCH₃) at the 4th position on a phenyl ring

Data

  • Molecular Weight: Approximately 376.4 g/mol
  • 3D Structure: The stereochemistry at the 7th position is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
Chemical Reactions Analysis

Reactions

(7R)-7-Hydroxylariciresinol participates in various chemical reactions:

  1. Oxidation: It can undergo oxidation reactions to form more reactive intermediates.
  2. Nucleophilic Attack: The compound can react with nucleophiles in both acidic and basic conditions, leading to the formation of quinone methide intermediates which are significant in biological pathways.

Technical Details

The reactivity of (7R)-7-hydroxylariciresinol can be influenced by factors such as pH and solvent polarity, which affect its stability and reactivity profile.

Mechanism of Action

Process

The mechanism by which (7R)-7-hydroxylariciresinol exerts its biological effects primarily involves:

  • Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress in cells.
  • Estrogenic Activity: As a phytoestrogen, it can bind to estrogen receptors and modulate hormonal activity, potentially influencing conditions like breast cancer.

Data

Studies have shown that (7R)-7-hydroxylariciresinol exhibits significant antioxidant capacity, with IC50 values indicating effective scavenging ability against various free radicals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but insoluble in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but is generally around 150°C.
  • Stability: Relatively stable under normal conditions but sensitive to light and moisture.
Applications

Scientific Uses

(7R)-7-Hydroxylariciresinol has garnered attention for several potential applications:

  1. Nutraceuticals: Due to its antioxidant properties, it is explored as a dietary supplement for promoting health and preventing diseases.
  2. Pharmaceuticals: Its estrogenic activity makes it a candidate for research in hormone-related therapies.
  3. Cosmetics: Used for its skin-protective properties against oxidative damage.
Biosynthesis Pathways and Enzymatic Regulation of (7R)-7-Hydroxylariciresinol

Stereochemical Control in Lignan Biosynthesis: Dirigent Proteins and Oxidases

Dirigent proteins (DIRs) serve as master regulators of stereoselectivity during lignan biosynthesis. These proteins lack catalytic activity but precisely orient monolignol radicals during coupling reactions, dictating the three-dimensional architecture of products like pinoresinol—the direct precursor to (7R)-7-hydroxylariciresinol. DIRs achieve this by binding two coniferyl alcohol radicals in spatially defined pockets within their β-barrel structure, forcing 8–8′ coupling with specific chirality. For example, Arabidopsis DIR6 (AtDIR6) forms an eight-stranded antiparallel β-barrel trimer with substrate-binding cavities lined with conserved aspartic acid residues essential for radical positioning. Mutational studies confirm that these residues fix the aromatic rings while allowing propionyl side chains to couple exclusively in a conformation yielding (–)-pinoresinol [5] [8].

The stereochemical outcome varies across DIR isoforms: Forsythia intermedia DIR1 produces (+)-pinoresinol, whereas AtDIR6 generates the (–)-enantiomer. This divergence arises from subtle differences in cavity topology that alter the dihedral angle of radical coupling. Crystallographic analyses reveal that DIRs further catalyze quinone methide cyclization to form tetrahydrofuran rings in pinoresinol—a step previously attributed to spontaneous reactions [8]. Oxidases (e.g., laccases, peroxidases) initiate the process by generating coniferyl alcohol radicals but do not govern stereochemistry; their action is strictly coupled with DIR activity in planta to prevent racemic mixtures [1] [5].

Table 1: Key Dirigent Proteins Governing (7R)-7-Hydroxylariciresinol Precursor Synthesis

DIR ProteinSource OrganismStereoselectivityStructural FeaturesFunction
FiDIR1Forsythia intermedia(+)-PinoresinolHomodimeric β-barrel8–8′ coupling, quinone methide cyclization
AtDIR6Arabidopsis thaliana(–)-PinoresinolTrimeric β-barrel with Asp-rich cavitiesRadical positioning and cyclization
PsDRR206Pisum sativum(+)-PinoresinolHomotrimer with unresolved loopsSubstrate binding orientation

Role of Monolignol Coupling in (7R)-7-Hydroxylariciresinol Formation

(7R)-7-Hydroxylariciresinol originates from coniferyl alcohol—a monolignol derived from the phenylpropanoid pathway. Biosynthesis proceeds via four enzymatic steps after DIR-mediated pinoresinol formation:

  • Reduction: Pinoresinol reductases (PLR) convert (–)- or (+)-pinoresinol to lariciresinol using NADPH, with strict stereospecificity retained. PLRs exhibit dual substrate affinity, acting sequentially on pinoresinol and its product lariciresinol [7] [9].
  • Hydroxylation: Lariciresinol is hydroxylated at C7 by cytochrome P450 monooxygenases (e.g., CYP81Q subfamily) to yield (7R)-7-hydroxylariciresinol. This step requires molecular oxygen and NADPH, generating the R-configured stereocenter characteristic of bioactive lignans [7] [10].
  • Glycosylation: Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) often glucosylate the hydroxyl group, enhancing solubility and stability. In flax (Linum usitatissimum), UGT74S1 conjugates secoisolariciresinol but may also act on hydroxylariciresinol derivatives [7] [9].

Figure 1: Pathway from Coniferyl Alcohol to (7R)-7-HydroxylariciresinolConiferyl alcohol → (Dirigent protein + oxidase) → (–)-Pinoresinol → (Pinoresinol reductase) → (–)-Lariciresinol → (CYP450 hydroxylase) → (7R)-7-Hydroxylariciresinol → (UGT glycosyltransferase) → Glucosylated derivative

Critical enzymes like PLR and CYP450s are compartmentalized in the endoplasmic reticulum, facilitating metabolite channeling. Kinetic assays reveal PLR’s Kₘ for (–)-pinoresinol is 18 μM in Forsythia, while hydroxylation rates by CYP81Q3 in sesame exceed 4.2 nmol/min/mg protein [7] [10].

Genetic and Epigenetic Regulation of Hydroxylation Steps

The hydroxylation step producing (7R)-7-hydroxylariciresinol is genetically regulated by:

  • Multigene families: CYP81Q and PLR genes exist as tandem duplicates in lignan-rich plants. Linum usitatissimum possesses three PLR isoforms with distinct expression patterns—LuPLR1 peaks during seed development, coinciding with maximal hydroxylariciresinol accumulation [7] [9].
  • Transcriptional activators: MYB and bHLH transcription factors bind promoters of CYP450 and UGT genes. In silico analysis of flax genomes predicts MYB binding sites upstream of CYP81Q1, implicating direct regulatory control [7].

Epigenetic mechanisms further modulate hydroxylation:

  • DNA methylation: Hypomethylation of PLR gene promoters correlates with elevated (7R)-7-hydroxylariciresinol in flax sprouts. Ultrasonic pretreatment (2–4 min) reduces global DNA methylation by 12–18%, derepressing LuPLR and LuCYP81Q [9].
  • Histone modifications: Histone H3K9 acetylation marks are enriched at lignan-biosynthesis loci during flax germination, as confirmed by chromatin immunoprecipitation (ChIP) assays. This open chromatin state facilitates RNA polymerase II recruitment [9].

Environmental stressors like UV-B radiation induce demethylase expression, erasing repressive marks and enhancing hydroxylation capacity. De novo methyltransferase LuDNMT2 knockdown lines show 3.2-fold higher (7R)-7-hydroxylariciresinol than wild-type plants [9].

Comparative Biosynthesis Across Plant Taxa: Zanthoxylum spp. and Linum usitatissimum

(A) Zanthoxylum nitidum (Rutaceae)

  • Enzymatic features: DIRs and PLRs exhibit broad substrate tolerance, enabling diverse tetrahydrofuran lignans. A novel dirigent protein, ZnDIR2, accepts both coniferyl alcohol and sinapyl alcohol, yielding chiral intermediates for 7-hydroxylated derivatives [6].
  • Metabolite diversity: Seven novel lignans, including furan and tetrahydrofuran types, were isolated from Z. nitidum. Sesaminone—a tetrahydrofuran lignan—shows structural kinship to (7R)-7-hydroxylariciresinol but lacks the C7 hydroxyl group [6].
  • Transcriptomic signatures: RNA-seq reveals co-expression of ZnDIR2 with CYP82D subfamily hydroxylases, suggesting dedicated routes to hydroxylated lignans [6].

(B) Linum usitatissimum (Linaceae)

  • Tissue specialization: (7R)-7-Hydroxylariciresinol accumulates in seed integuments (≤1.2 mg/g DW), linked to sclerite cell development. LuPLR and LuCYP81Q transcripts are 15-fold higher in seeds than leaves [7] [9].
  • Germination dynamics: Lignan biosynthesis surges during sprouting (days 5–8), with ultrasonic pretreatment upregulating PAL, 4CL, and PLR genes. PAL enzyme activity increases by 220% in sonicated sprouts, boosting (7R)-7-hydroxylariciresinol by 1.8-fold [9].
  • Ecotype variation: Oil flax (e.g., LT001) contains 23% more hydroxylated lignans than fiber flax (Zhongya 4), attributable to SNPs in LuCYP81Q causing Thr²⁹⁸→Ile substitution that enhances enzyme stability [7] [9].

Table 2: Taxon-Specific Biosynthesis of (7R)-7-Hydroxylariciresinol

FeatureZanthoxylum nitidumLinum usitatissimum
Key DIR isoformsZnDIR1 (pinoresinol-forming)LuDIR5 (lariciresinol-preferring)
Hydroxylase specificityCYP82D subfamilyCYP81Q subfamily
Spatial accumulationRoot phloem (≤0.8 mg/g DW)Seed integuments (≤1.2 mg/g DW)
Environmental responseInduced by woundingEnhanced by ultrasound pretreatment
Genetic regulationbHLH transcription factorsMYB activators & DNA methylation

Compound Names Mentioned:

  • (7R)-7-Hydroxylariciresinol
  • Coniferyl alcohol
  • (–)-Pinoresinol
  • (+)-Pinoresinol
  • Lariciresinol
  • Secoisolariciresinol diglucoside (SDG)
  • Sesaminone

Properties

Product Name

(7R)-7-Hydroxylariciresinol

IUPAC Name

4-[(2S,3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H24O7/c1-25-17-7-11(3-5-15(17)22)19(24)14-10-27-20(13(14)9-21)12-4-6-16(23)18(8-12)26-2/h3-8,13-14,19-24H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1

InChI Key

MWQRAOGWLXTMIC-WZBLMQSHSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)[C@H](C3=CC(=C(C=C3)O)OC)O)CO)O

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